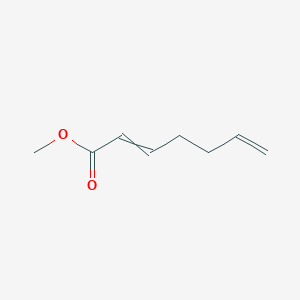

Methyl hepta-2,6-dienoate

Description

Significance of Conjugated Dienoate Esters as Synthetic Building Blocks in Organic Chemistry

Conjugated dienoate esters are a class of organic compounds characterized by a system of two conjugated carbon-carbon double bonds directly attached to a carbonyl group of an ester. This specific structural motif imparts a unique reactivity profile, making them highly valuable synthons in organic chemistry. The electron-withdrawing nature of the ester group polarizes the conjugated system, rendering the β- and δ-positions susceptible to nucleophilic attack.

The primary significance of conjugated dienoate esters lies in their utility in a variety of carbon-carbon bond-forming reactions, most notably in pericyclic reactions such as the Diels-Alder reaction. In these reactions, the dienoate can act as the diene component, reacting with a dienophile to construct six-membered rings with a high degree of stereocontrol. This capability is fundamental to the synthesis of numerous cyclic natural products and pharmaceuticals.

Furthermore, the conjugated system can undergo a range of other transformations, including:

Michael Additions: Nucleophiles can add to the δ-position of the conjugated system in a 1,6-conjugate addition manner.

Heck and Suzuki Couplings: The double bonds can participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents.

Epoxidation and Dihydroxylation: The double bonds can be selectively functionalized to introduce oxygen-containing functional groups.

The ability to control the stereochemistry of the double bonds (E/Z isomerism) within the dienoate backbone is crucial, as it directly influences the stereochemical outcome of subsequent reactions. Modern synthetic methods, such as the Horner-Wadsworth-Emmons olefination and olefin metathesis, provide reliable access to stereochemically pure conjugated dienoates.

Overview of Methyl Hepta-2,6-dienoate and its Structural Variants as Key Intermediates

Methyl hepta-2,6-dienoate is a specific example of an acyclic ester that contains both a conjugated diene system (at the 2- and 4-positions, depending on isomerization) and an isolated double bond (at the 6-position). The presence of these distinct reactive sites allows for selective chemical manipulations, making it a versatile intermediate. However, it is the structurally modified variants of methyl hepta-2,6-dienoate that have garnered significant attention in the synthesis of complex natural products. These variants often incorporate additional functional groups, such as hydroxyl or protected hydroxyl groups, which serve as handles for further synthetic transformations.

These functionalized derivatives are often prepared with high stereocontrol, making them chiral building blocks for asymmetric synthesis. Their importance is underscored by their application as key intermediates in the total synthesis of various biologically active compounds.

Detailed Research Findings on Key Structural Variants

Several structural variants of methyl hepta-2,6-dienoate have been synthesized and utilized as critical intermediates. The following table summarizes some of the notable examples found in the literature:

| Structural Variant | Synthetic Method | Role as Intermediate |

| (4R,5R,E)-methyl 5-(tert-butyldimethylsilyloxy)-4-hydroxyhepta-2,6-dienoate | Olefin cross-metathesis of a D-mannitol-derived dienediol with methyl acrylate (B77674). | A useful synthetic block for the synthesis of (+)-Cladospolide D. |

| Methyl (2E,5S)-5-hydroxyhepta-2,6-dienoate | Prepared from 2-deoxy-D-ribose. | Intermediate in the synthesis of Stemofoline alkaloids. |

| (R,2E,6E)-Ethyl 5-ethyl-7-iodo-5-methylhepta-2,6-dienoate | Synthesized via α-alkylation of an α,β-unsaturated imide followed by further transformations. | Intermediate in the synthesis of Δ3-2-Hydroxybakuchiol analogues. |

| (+)- or (−)-ethyl Z-4,5-isopropylidenedioxyhepta-2,6-dienoate | Conversion from D-ribose or D-arabinose. | Precursors for enantiomerically pure carbafuranoses and carbocyclic nucleosides. |

The synthesis of these variants often employs modern synthetic methodologies to ensure high yields and stereoselectivity. For instance, the preparation of (4R,5R,E)-methyl 5-(tert-butyldimethylsilyloxy)-4-hydroxyhepta-2,6-dienoate utilizes an olefin cross-metathesis reaction catalyzed by a Grubbs-type catalyst, showcasing the power of this method in constructing complex acyclic molecules. The strategic placement of functional groups and the defined stereochemistry in these intermediates are crucial for the successful construction of the final target molecules.

Structure

3D Structure

Properties

CAS No. |

83439-42-3 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

methyl hepta-2,6-dienoate |

InChI |

InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h3,6-7H,1,4-5H2,2H3 |

InChI Key |

GHDDNOPAVQADSN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CCCC=C |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Hepta 2,6 Dienoate and Highly Functionalized Analogues

Olefin Metathesis-Based Approaches

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, and its application in the synthesis of methyl hepta-2,6-dienoate and its analogues has been extensively explored.

Cross-Metathesis Reactions for the Preparation of Substituted Methyl Hepta-2,6-Dienoates

Cross-metathesis (CM) reactions provide a direct route to substituted methyl hepta-2,6-dienoates. For instance, the coupling of a D-mannitol-derived dienediol with methyl acrylate (B77674) through olefin cross-metathesis has been utilized to prepare (4R,5R,E)-methyl 5-(tert-butyldimethylsilyloxy)-4-hydroxyhepta-2,6-dienoate, a key intermediate in the synthesis of (+)-Cladospolide D. Similarly, the cross-metathesis of renewable resources like estragole (B85927) and methyl sorbate (B1223678) has been investigated to produce methyl 6-(4-methoxyphenyl)hexa-2,4-dienoate. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities in these transformations.

Challenges in cross-metathesis can arise, particularly with certain conjugated olefins like vinyl ketones and acrylic acid, which may require higher catalyst loadings and elevated temperatures. The regioselectivity of the reaction can also be influenced by the substitution pattern of the cycloolefin substrates. For example, the ring-opening cross-metathesis (ROCM) of seven-membered ring cycloolefins with allylic substituents can lead to a mixture of products.

Catalyst Systems and Co-catalyst Effects in Olefin Metathesis (e.g., Grubbs' Catalyst, Copper(I) Iodide)

Ruthenium-based catalysts, particularly Grubbs' catalysts, are widely used for olefin metathesis due to their functional group tolerance and compatibility with various solvents. The second-generation Grubbs' catalyst, featuring an N-heterocyclic carbene (NHC) ligand, exhibits enhanced reactivity compared to the first-generation catalyst.

The efficiency of these catalysts can be significantly influenced by co-catalysts. Copper(I) iodide (CuI) has been shown to be an effective co-catalyst in olefin cross-metathesis reactions. It is believed to have a dual role: the iodide ion can act as a stabilizing ligand for the ruthenium catalyst, extending its lifetime, while copper(I) can scavenge phosphine (B1218219) ligands, particularly when using the second-generation Grubbs' catalyst. The addition of CuI can lead to faster reaction rates and allows for the use of less chlorinated solvents. For example, in the synthesis of (4R,5R,E)-methyl 5-(tert-butyldimethylsilyloxy)-4-hydroxyhepta-2,6-dienoate, the presence of 3 mol% of CuI in refluxing diethyl ether resulted in a yield of up to 75% with a lower catalyst loading of 2 mol%.

| Catalyst System | Co-catalyst/Additive | Substrates | Product | Yield | Reference |

| Grubbs' Catalyst (2 mol%) | CuI (3 mol%) | D-mannitol-derived dienediol, Methyl acrylate | (4R,5R,E)-methyl 5-(tert-butyldimethylsilyloxy)-4-hydroxyhepta-2,6-dienoate | 75% | |

| Grubbs-2 Catalyst | CuI | Allylphenol, Methyl vinyl ketone | Cross-metathesis product | High | |

| Grubbs-2 Catalyst | NaI | Allylphenol, Methyl acrylate | Cross-metathesis product | High |

Influence of Allylic Substituents on Metathesis Reactivity and Stereochemical Outcome

Allylic substituents on the olefin substrates can exert a significant influence on the reactivity and stereoselectivity of metathesis reactions. In the context of ring-opening cross-metathesis (ROCM), allylic substituents on cycloolefins were investigated to achieve regioselective reactions and shield the resulting terminal alkene from subsequent metathesis. While this approach was not successful for six-membered rings, five-membered ring cycloolefins with allylic substituents showed significantly higher yields. However, the stereochemical outcome, specifically the Z-selectivity of the newly formed double bond, is a complex issue. The development of Z-selective olefin metathesis catalysts, primarily based on molybdenum and tungsten, has been a major area of research, aiming to control the formation of the less thermodynamically stable Z-alkenes.

Transition Metal-Catalyzed Coupling and Annulation Strategies

Palladium-catalyzed reactions are another cornerstone in the synthesis of hepta-2,6-dienoate derivatives, offering powerful methods for carbon-carbon bond formation and the construction of cyclic structures.

Palladium-Catalyzed Allylic Alkylation and Sequential Michael Addition in Forming Hepta-2,6-Dienoate Adducts

A notable application of palladium catalysis is the sequential allylic alkylation and Michael addition for the synthesis of complex adducts derived from methyl hepta-2,6-dienoate. In one approach, the palladium-catalyzed condensation of various active methylene (B1212753) compounds with methyl 6-acetoxymethyl-hepta-2,6-dienoate was investigated. This sequence, involving an η3-palladium complex alkylation followed by a Michael addition, leads to the formation of six-membered adducts in moderate to good yields. This methodology has been extended to the synthesis of nitrogen heterocycles by employing sodium p-toluenesulfonamide (B41071) as the nucleophile.

A similar strategy, termed nucleophilic addition induced allylic alkylation (NAAA), has been developed for allenoates. By integrating a ZnCl2-promoted Michael addition with a palladium-catalyzed allylic alkylation, a hepta-2,6-dienoate product could be obtained through a Cope rearrangement of an intermediate.

Regioselective and Diastereoselective Carbon-Carbon Bond Formation via Palladium Catalysis

Palladium catalysis offers a high degree of control over the regioselectivity and diastereoselectivity of carbon-carbon bond formation. In the context of allylic alkylation, the choice of ligands and reaction conditions can dictate the site of nucleophilic attack. For instance, highly regioselective palladium-catalyzed allylic alkylation of dienyl esters with nitromethane (B149229) has been developed to selectively access C-5 attacked products.

The synthesis of specific stereoisomers of conjugated dienoic esters has been achieved with high stereoselectivity (≥98%) using palladium-catalyzed Negishi and Suzuki couplings. These methods provide access to all possible stereoisomers of conjugated dienoic esters containing (E)- and/or (Z)-1,2-disubstituted alkene units. The development of palladium(II)-catalyzed methods for the synthesis of 2-chloro-1,3-diene derivatives from alkynols and alkenes also demonstrates high regio- and stereoselectivity.

| Catalytic System | Reaction Type | Substrates | Key Feature | Reference |

| Pd(OAc)2 / Ligand | Allylic Alkylation / Michael Addition | Methyl 6-acetoxymethyl-hepta-2,6-dienoate, Active methylene compounds | Formation of six-membered adducts | |

| Pd / Zn Bimetallic System | Nucleophilic Addition Induced Allylic Alkylation | Allenoates, Allyl carbonates | Formation of α-allyl-β-sulfonylbut-3-enoate derivatives | |

| Pd(0) / PEPPSI | Negishi Coupling | (E)- or (Z)-1-Iodo-1-octenes, Ethynylzinc bromide, Ethyl (E)- or (Z)-β-bromoacrylate | ≥98% stereoselective synthesis of conjugated trienoic esters | |

| PdCl2 / CuCl2 | Chloropalladation / C-C Coupling | Alkynols, Alkenes | Highly regio- and stereoselective synthesis of (E)-2-chloro-1,3-dienes |

Cross-Dimerization of 1,3-Dienes with Acrylates utilizing Cobalt, Iron, and Ruthenium Catalyst Systems

The direct synthesis of hepta-2,6-dienoate structures through the cross-dimerization of 1,3-dienes and acrylates is a highly atom-economical approach. Cobalt, iron, and ruthenium-based catalysts have been prominently featured in the development of these reactions.

Cobalt-Catalyzed Systems: Cobalt catalysts are effective for the heterodimerization of 1,3-dienes and alkyl acrylates. Early examples include the codimerization of 1,3-butadiene (B125203) and methyl acrylate. A significant advancement in this area is the use of cationic cobalt(I) complexes, which have proven to be excellent catalysts for this transformation. For instance, chiral cationic cobalt(I)-bis-phosphine complexes can catalyze the heterodimerization between a wide range of 1,3-dienes and various acrylates with high enantioselectivity. The reaction combines dienes and acrylates at room temperature in the presence of a cobalt halide complex and an activator, such as sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBARF), to produce 1,4-diene esters. This method is tolerant of numerous organic functional groups, including halides, esters, and silyl (B83357) ethers. A modification of the Hilt procedure using [1,3-bis(diphenylphosphino)propane)]CoBr₂ offers a selective and inexpensive route to these value-added intermediates.

Iron-Catalyzed Systems: While cobalt and ruthenium catalysts are well-documented for linear dimerization, iron catalysts in this context often promote cycloaddition reactions. Pyridine-2,6-diimine (PDI) iron complexes selectively catalyze the intermolecular cross-cycloaddition of vinylsilanes with 1,3-dienes. In the presence of a 4-substituted diene, the reaction yields [2+2] cycloadducts, whereas a 2-substituted diene leads to [4+2] cycloadducts. Although this does not produce the linear methyl hepta-2,6-dienoate, it represents a related iron-catalyzed transformation of dienes to other valuable functionalized molecules. For the dimerization of terminal alkynes, a simple system of iron(III) chloride, 1,2-dimethylethylenediamine (DMEDA), and potassium tert-butoxide has been used to generate E-configured head-to-head dimerization products.

Ruthenium-Catalyzed Systems: Ruthenium(0) complexes have demonstrated high efficacy in the codimerization of 1,3-dienes and acrylates. Specifically, Ru(η⁶-naphthalene)(cyclic diene) complexes can catalyze the linear cross-dimerization between conjugated dienes and acrylates. One particularly active catalyst, a dibenzocyclooctatetraene complex, facilitates the reaction between 1,3-pentadiene (B166810) and methyl acrylate, achieving a 99% yield of cross-dimers within one hour at 50 °C. Another highly active system, [Ru(η⁶-naphthalene)(η⁴-Ph-dbcot)], also catalyzes the cross-dimerization of conjugated dienes with methyl acrylate with high regioselectivity. These ruthenium-based methods are noted for their high regio- and stereoselectivities, proceeding via an oxidative coupling mechanism.

Table 1: Comparison of Catalyst Systems for Dimerization of Dienes and Acrylates

| Catalyst System | Diene Example | Acrylate Example | Product Type | Key Features |

|---|---|---|---|---|

| [(S,S)-BDPP]Co]⁺X⁻ / NaBARF | Prochiral 1,3-dienes | Methyl acrylate | Chiral 1,4-diene esters | High enantioselectivity; broad substrate scope. |

| (PDI)Fe(L₂) | 4-substituted 1,3-dienes | Vinylsilanes | [2+2] Cycloadducts | Substrate-controlled regioselectivity. |

| Ru(η⁶-naphthalene)(cyclic diene) | 1,3-pentadiene | Methyl acrylate | Linear cross-dimers | High catalytic activity (99% yield in 1h). |

Mechanistic Insights into Transition Metal-Catalyzed Oxidative Coupling Reactions

The mechanism of the transition metal-catalyzed dimerization of dienes and acrylates is generally understood to proceed through an oxidative coupling pathway. This model provides crucial insights into catalyst behavior and reaction outcomes.

For cobalt-catalyzed systems, kinetic analysis and characterization of intermediates support a Co(I)/Co(III) catalytic cycle. The reaction is often characterized by an induction period, during which an active cationic [Co(I)]⁺ species is generated from a Co(II) precursor. The reaction is typically first order in the diene, first order in the catalyst, and zero order in the acrylate. The proposed mechanism involves the oxidative dimerization of the diene and acrylate at the cobalt center to form a Co(III)-metallacycle intermediate, which then undergoes reductive elimination to release the product and regenerate the active Co(I) catalyst. The diene appears to play a role in stabilizing the catalytic species, and product inhibition can be observed toward the end of the reaction.

Similarly, ruthenium-catalyzed cross-dimerizations are proposed to occur via an oxidative coupling mechanism. The highly Lewis basic nature of the ruthenium(0) center facilitates the oxidative coupling to form a ruthenacycle intermediate. This mechanistic framework is supported by stoichiometric studies of oxidative coupling reactions involving ruthenium(0) and conjugated dienes.

Rearrangements and Cycloaddition Reactions

Beyond direct dimerization, hepta-2,6-dienoate derivatives can be accessed through sophisticated rearrangement and cycloaddition strategies, which allow for the construction of highly substituted and stereochemically complex structures.

Lewis Acid-Catalyzed Allenoate-Claisen Rearrangement for Accessing Substituted Hepta-2,6-Dienoates

A powerful method for synthesizing substituted hepta-2,6-dienoates is the Lewis acid-catalyzed allenoate-Claisen rearrangement. This -sigmatropic rearrangement enables the stereoselective formation of β-amino-α,β,ε,ζ-unsaturated-γ,δ-disubstituted esters from the reaction of allenoate esters with tertiary allylic amines. The reaction is catalyzed by a variety of Lewis acids, including AlCl₃, Zn(OTf)₂, Cu(OTf)₂, and Yb(OTf)₃, with catalyst loadings as low as 5 mol%.

The proposed mechanism begins with the Lewis acid activating the allenoate towards a 1,4-conjugate addition by the allylic amine. This forms a zwitterionic allyl-vinylammonium intermediate that is perfectly configured for a -bond reorganization. The reaction proceeds with high diastereoselectivity, which is attributed to the selective formation of an (E)-enamine intermediate and the preference for a chair-like transition state in the rearrangement step. Microwave irradiation has been shown to be an effective energy source for this transformation, significantly accelerating the reaction. For example, the reaction of an allene (B1206475) with 1-cinnamylpyrrolidine in the presence of Zn(OTf)₂ under microwave irradiation at 100 °C for 15 minutes can yield the corresponding (E)-5-phenyl-3-(pyrrolidin-1-yl)hepta-2,6-dienoate in 99% yield.

Table 2: Lewis Acid-Catalyzed Allenoate-Claisen Rearrangement

| Lewis Acid | Solvent | Conditions | Yield of Hepta-2,6-dienoate | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|---|

| AlCl₃ | Toluene | 100 °C, 15 min (MW) | 87% | - |

| Zn(OTf)₂ | Toluene | 100 °C, 15 min (MW) | 99% | - |

| AlCl₃ | Toluene | Reflux, 12 h | 59% | 67:33 |

Data derived from the reaction of allenes with tertiary allylamines.

Formal Cycloaddition Strategies Involving Dienoate Derivatives

Derivatives of dienoates are versatile synthons in various formal cycloaddition reactions, providing access to complex cyclic and heterocyclic frameworks. These reactions often proceed in a stepwise manner rather than through a concerted pericyclic mechanism.

A notable example is the formal [4+3] cycloaddition of pyrroles, which can act as diene components. A highly versatile strategy involves a domino cyclopropanation/Cope rearrangement sequence where a catalytically generated metal carbene reacts with the diene. While not directly involving a hepta-2,6-dienoate, this illustrates a formal cycloaddition strategy applied to dienes.

Allenoates, which are precursors in the Claisen rearrangement to form hepta-2,6-dienoates, are themselves active participants in formal cycloadditions. Phosphine-catalyzed formal [3+2] cycloadditions of allenic esters with electron-deficient alkenes are efficient for creating cyclopentene (B43876) rings. Similarly, DABCO can catalyze a formal [4+2] cycloaddition between 3-acyl-1,4-enediones and 2,3-butadienoates to construct highly functionalized pyrans. Gold catalysts have also been employed in formal [3+2] and [4+2] cycloadditions of alkynes with amino but/pent-2-enoate derivatives to synthesize dihydropyrroles and tetrahydropyridines. These examples highlight the utility of dienoate precursors and related unsaturated esters in constructing cyclic systems through formal cycloaddition pathways.

Radical Cyclization Pathways

Conversion of Carbohydrate Precursors to Hepta-2,6-Dienoate Derivatives for Carbocycle Synthesis

Carbohydrates serve as chiral pool starting materials for the synthesis of complex molecules, including functionalized hepta-2,6-dienoate derivatives that can be used in cyclization reactions to form carbocycles.

One strategy involves preparing a highly functionalized synthetic block, (4R,5R,E)-methyl 5-(tert-butyldimethylsilyloxy)-4-hydroxyhepta-2,6-dienoate, from a D-mannitol-derived dienediol. This conversion is achieved through an olefin cross-metathesis reaction with methyl acrylate. This establishes a clear pathway from a carbohydrate precursor to a substituted hepta-2,6-dienoate.

Once formed, these dienoate derivatives are primed for cyclization. A general method for the carbocyclization of carbohydrates involves a zinc-mediated domino reaction to create functionalized dienes, which then undergo ring-closing olefin metathesis to yield carbocycles. Another powerful method is the samarium(II) iodide (SmI₂) promoted tandem radical cyclization. This reaction can be initiated from aldehyde precursors, which can be derived from carbohydrates, to construct complex polycyclic systems. For instance, conjugate addition to an alkyl hepta-2,6-dienoate followed by ring-closing metathesis can generate various azacycles, demonstrating the utility of the dienoate scaffold in forming cyclic structures.

Chemoselective Mercuration and Reductive Radical Cyclization in Stereoselective Transformations

While specific examples detailing the chemoselective mercuration and subsequent reductive radical cyclization directly on a methyl hepta-2,6-dienoate substrate are not extensively documented in the provided search results, the principles of these reactions are well-established in organic synthesis. For instance, oxymercuration is a common method for the Markovnikov hydration of alkenes. In a diene system, chemoselectivity would be crucial to target one of the double bonds.

A related concept, reductive radical cyclization, is a powerful tool for forming cyclic compounds. This process often involves the generation of a radical species that then cyclizes onto a tethered unsaturated system. An example of a similar strategic approach involves an in situ configuration inversion and a radical cyclization as key steps in the synthesis of complex natural products like cyathin A3.

Prins Cyclization Methodologies

The Prins reaction, involving the acid-catalyzed addition of an aldehyde or ketone to an alkene, is a highly effective method for synthesizing tetrahydropyran (B127337) rings.

Indium(III)-Catalyzed Prins Cyclization utilizing α-Alkoxycarbonyl Allenic Alcohols and Aldehydes

A significant advancement in Prins cyclization involves the use of indium(III) triflate (In(OTf)₃) as a catalyst. Researchers have developed a method for the synthesis of 2,6-trans dihydropyrans by reacting α-alkoxycarbonyl allenic alcohols with aldehydes. This methodology is noted for its high diastereoselectivity, which is attributed to both electronic and steric effects arising from the combination of the allenic alcohol and the alkoxycarbonyl group. The use of a mild Lewis acid like In(OTf)₃ is advantageous as it can overcome issues like epimerization that can occur with stronger Lewis acids. Indium(III) bromide (InBr₃) has also been successfully employed in similar cyclizations.

Diastereoselective Construction of 2,6-trans Dihydropyrans from Dienoate Scaffolds

The construction of 2,6-trans disubstituted dihydropyrans is a key objective in the synthesis of many natural products. While the Prins reaction often favors the formation of 2,6-cis isomers due to 1,3-diaxial interactions, specific strategies have been developed to achieve high 2,6-trans diastereoselectivity. One such strategy involves silyl-terminated cyclization onto oxocarbenium ions.

Another approach utilizes an iodine-catalyzed, highly diastereoselective synthesis of trans-2,6-disubstituted-3,4-dihydropyrans from δ-hydroxy α,β-unsaturated aldehydes and allyltrimethylsilane. This method has been applied to the concise synthesis of complex bicyclic cores of natural products. Lewis acid-mediated condensations of alkenols and aldehydes also provide a selective route to tetrahydropyrans. The stereochemical outcome of these cyclizations is crucial and can be controlled to produce all-cis configurations with excellent stereocontrol under certain conditions.

| Catalyst/Reagent | Reactants | Product | Selectivity |

| Indium(III) triflate (In(OTf)₃) | α-Alkoxycarbonyl allenic alcohols and aldehydes | 2,6-trans dihydropyrans | High 2,6-trans diastereoselectivity |

| Iodine | δ-Hydroxy α,β-unsaturated aldehydes and allyltrimethylsilane | trans-2,6-disubstituted-3,4-dihydropyrans | High diastereoselectivity |

| AlCl₃ | Methyl ricinoleate (B1264116) and aldehydes | 2,3,6-trialkyl-substituted 4-chlorotetrahydropyran | All-cis-configuration |

General Functional Group Transformations and Derivatizations

Highly Selective Reduction Reactions (e.g., Diisobutylaluminum Hydride Reduction of Esters)

Diisobutylaluminum hydride (DIBAL-H) is a powerful and bulky reducing agent particularly useful for the partial reduction of esters to aldehydes. Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH₄), which reduce esters to primary alcohols, DIBAL-H allows for the isolation of the aldehyde intermediate, provided the reaction is carried out at low temperatures (typically -78 °C) and with only one equivalent of the reagent.

The mechanism involves the coordination of the carbonyl oxygen to the aluminum atom, which acts as a Lewis acid, activating the carbonyl group. Hydride transfer then occurs to form a stable hemiacetal intermediate, which is subsequently hydrolyzed during aqueous workup to yield the aldehyde. This selectivity is crucial when working with multifunctional molecules like dienoates, where other functional groups such as ketones or aldehydes would also be reduced by less selective reagents.

Alkylation, Epoxidation, and Oxidation Reactions on Dienoate Backbones

The double bonds within a dienoate backbone are susceptible to a variety of transformations, including alkylation, epoxidation, and oxidation.

Epoxidation of the carbon-carbon double bonds in a dienoate can be achieved using peroxyacids like meta-chloroperoxybenzoic acid (mCPBA). This reaction is generally electrophilic, meaning the more electron-rich double bond will be preferentially epoxidized. The epoxidation of alkenes is a stereospecific process, forming a three-membered epoxide ring. The resulting epoxides are versatile intermediates that can be opened under acidic conditions to form diols. The Corey-Chaykovsky reaction, using sulfur ylides, provides an alternative method for generating epoxides from carbonyl compounds, which could be relevant for derivatives of the dienoate.

Oxidation of alkenes to carbonyl compounds is a significant transformation. While traditional methods often involve multiple steps, recent advancements have seen the development of enzymatic systems, such as the P450-based enzyme aMOx, which can directly oxidize alkenes to aldehydes with high selectivity.

Alkylation reactions can introduce new carbon-carbon bonds. For instance, the reaction of vinyl epoxides with organocopper reagents typically results in an Sₙ2′ addition, leading to the formation of allylic alcohols.

Wittig and Takai-Utimoto Reactions in Olefin Formation

The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene. In the context of synthesizing dienoates, this reaction can be applied by reacting an appropriate aldehyde with a phosphorus ylide containing an ester group, such as methyl (triphenylphosphoranylidene)acetate. For instance, the synthesis of a trienoate ester related to methyl hepta-2,6-dienoate involved the reaction of an α,β-unsaturated aldehyde with methyl (triphenylphosphoranylidene)acetate. A key consideration in Wittig reactions is the stereoselectivity, as they can produce either the E (trans) or Z (cis) isomer, or a mixture of both, depending on the ylide's reactivity and the reaction conditions.

| Feature | Wittig Reaction | Takai-Utimoto Reaction |

|---|---|---|

| Key Reagents | Phosphonium ylide (e.g., Ph₃P=CHCO₂Me) | Haloform (e.g., CHI₃), Chromium(II) Chloride (CrCl₂) |

| Carbonyl Substrate | Aldehydes, Ketones | Primarily Aldehydes |

| Typical Product | Alkene (ester functionalized) | Vinyl Halide |

| Stereoselectivity | Variable (E/Z mixture is common) | Typically high selectivity for the E-isomer |

| Key Advantage | Wide availability of ylides. | High E-selectivity, good functional group tolerance. |

| Key Disadvantage | Can produce difficult-to-separate stereoisomers. | Requires stoichiometric quantities of chromium salts. |

Curtius Rearrangement and Nitrogen Heterocycle Formation

The Curtius rearrangement is a versatile and powerful method for converting carboxylic acids into primary amines, urethanes, or ureas via an isocyanate intermediate. This reaction has significant applications in transforming carboxylic acid analogues of methyl hepta-2,6-dienoate into nitrogen-containing structures, including heterocycles.

The process begins with the conversion of a carboxylic acid to an acyl azide (B81097). This can be achieved using various reagents, such as diphenyl phosphoryl azide (DPPA) or by treating an acid chloride with sodium azide. Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas (N₂) to form a highly reactive isocyanate. A critical feature of this rearrangement is that the migrating group does so with complete retention of its stereochemistry.

The resulting isocyanate is a key intermediate that can be trapped by various nucleophiles to yield different products:

Reaction with water leads to an unstable carbamic acid, which decarboxylates to give a primary amine.

Reaction with an alcohol (e.g., tert-butanol (B103910) or benzyl (B1604629) alcohol) yields a carbamate (B1207046) (e.g., Boc- or Cbz-protected amines), which are stable and useful in further synthetic steps.

Reaction with an amine produces a urea (B33335) derivative.

This methodology allows for the strategic introduction of nitrogen into a carbon skeleton derived from a heptadienoic acid framework. For example, a dicarboxylic acid analogue could be converted into a bis-isocyanate, which could then undergo intramolecular reactions or be treated with other reagents to form complex nitrogen heterocycles. The tolerance of the Curtius rearrangement for a wide variety of functional groups makes it a valuable tool in the synthesis of complex, bioactive molecules.

Strategies for Chiral Auxiliary Incorporation and Asymmetric Synthesis

Asymmetric synthesis is crucial for preparing enantiomerically pure compounds, and the use of chiral auxiliaries is a well-established strategy to control stereochemistry during a reaction. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate, directs the stereochemical outcome of a reaction on that substrate, and is then cleaved off.

For analogues of methyl hepta-2,6-dienoate, a common approach involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to an appropriate carboxylic acid precursor. Evans auxiliaries are widely used because they are commercially available, reliably direct stereochemistry, and can be removed under mild conditions.

The general process involves several key steps:

Attachment: The carboxylic acid precursor is converted into an N-acyl oxazolidinone.

Stereoselective Reaction: The chiral auxiliary creates a sterically biased environment, forcing a subsequent reaction, such as an alkylation or an aldol (B89426) reaction, to occur from a specific face of the enolate. For example, in an asymmetric alkylation, deprotonation of the N-acyl oxazolidinone forms a specific Z-enolate, which then reacts with an electrophile (e.g., an alkyl halide) from the less hindered side, creating a new stereocenter with high diastereoselectivity.

Cleavage: After the desired stereocenter is set, the auxiliary is removed (e.g., by hydrolysis or reduction) to reveal the chiral product, such as a chiral carboxylic acid or alcohol, and the auxiliary can often be recovered for reuse.

This strategy has been employed in numerous total syntheses to set the absolute configuration of multiple stereocenters. While Evans auxiliaries are prominent, other systems like camphorsultam and pseudoephedrine also serve as effective chiral auxiliaries in various asymmetric transformations. The choice of auxiliary and reaction conditions determines the stereochemical outcome, allowing for the selective synthesis of a desired enantiomer.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application(s) | Key Feature(s) |

|---|---|---|

| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations, Diels-Alder reactions. | High diastereoselectivity, predictable stereochemical outcome based on the enolate geometry. |

| Camphorsultam (Oppolzer's Sultam) | Asymmetric Diels-Alder reactions, alkylations, conjugate additions. | Derived from camphor, provides excellent stereocontrol through steric shielding. |

| SAMP/RAMP | Asymmetric alkylation of aldehydes and ketones. | Forms chiral hydrazones that undergo highly diastereoselective alkylation. |

| Pseudoephedrine | Asymmetric alkylation of carboxylic acids. | Forms a chiral amide enolate, allowing for highly selective alkylation and simple removal. |

Reaction Mechanisms and Kinetics Pertaining to Methyl Hepta 2,6 Dienoate Synthesis

Mechanistic Investigations of Olefin Cross-Metathesis with Dienoates

Olefin cross-metathesis (CM) is a potent strategy for the synthesis of dienoates. The generally accepted mechanism, first proposed by Chauvin, involves a series of [2+2] cycloadditions and cycloreversions between a metal alkylidene catalyst and the olefin substrates. This process occurs via a metallacyclobutane intermediate. The reaction is catalyzed by well-defined metal alkylidenes, such as those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts), which exhibit high functional group tolerance.

The catalytic cycle for the cross-metathesis of a terminal alkene with an acrylate (B77674) to form a dienoate can be broken down into several key steps:

Initiation: The precatalyst reacts with one of the olefin substrates to generate the active 14-electron metal-carbene species.

Propagation:

The active catalyst undergoes a [2+2] cycloaddition with the other olefin to form a four-membered ring metallacyclobutane intermediate.

This intermediate then undergoes a retro-[2+2] cycloaddition, breaking apart in a different manner to release the new olefin product and a new metal alkylidene.

This new alkylidene then reacts with the first olefin to regenerate the active catalyst, completing the catalytic cycle.

In the context of dienoate synthesis, the cross-metathesis of 1,3-dienes with electron-deficient olefins has been explored. However, terminal monosubstituted 1,3-dienes can sometimes yield low amounts of the desired cross-metathesis products due to competitive cleavage of the internal double bond. The choice of catalyst is critical; for instance, second-generation Grubbs catalysts have been shown to be effective in these transformations. The reactivity of olefins in CM reactions is classified based on their tendency to homodimerize, which influences the outcome of the cross-coupling.

| Olefin Type | Reactivity in Homodimerization | Cross-Metathesis Behavior | Example |

| Type I | Fast | Monomers and homodimers can enter the catalytic cycle. Good for CM with other Type I or II olefins. | Terminal Olefins |

| Type II | Slow | Can be good cross-partners but may be consumed only partially. | Internal Olefins |

| Type III | Non-reactive | Act as spectators; do not participate in metathesis. | Highly Substituted Olefins |

| Type IV | Deactivating | Inhibit the catalyst's activity towards other olefins. | Certain Electron-Deficient Olefins |

| This table is based on the classification of olefins in cross-metathesis as detailed in studies by the Grubbs group. |

Elucidation of Palladium-Catalyzed Domino Reaction Sequences

Palladium-catalyzed domino (or cascade) reactions offer an efficient pathway to construct complex molecules like dienoates from simple precursors in a single operation. These sequences involve multiple bond-forming events that occur sequentially without the need to isolate intermediates.

One such sequence relevant to dienoate synthesis is the palladium-catalyzed condensation of active methylene (B1212753) compounds with substrates like methyl 6-acetoxymethyl-hepta-2,6-dienoate. A proposed mechanism for a related palladium-catalyzed domino reaction involves a Heck cyclization followed by ring-opening and a desulfitative coupling, which ultimately yields conjugated dienes with high regio- and stereoselectivity.

The Catellani reaction is another powerful palladium-catalyzed domino process that functionalizes C-H bonds. While not directly applied to methyl hepta-2,6-dienoate in the literature found, its principles illustrate the potential of palladium catalysis. The general mechanism involves:

Oxidative addition of an aryl halide to a Pd(0) catalyst.

Coordination and insertion of a norbornene molecule.

Ortho C-H activation and functionalization.

Reductive elimination to release the product and regenerate the Pd(0) catalyst.

In the context of bisallenes, a palladium(II)-catalyzed oxidative carbocyclization-arylation cascade has been developed to produce functionalized cyclohexadiene derivatives. The proposed mechanism suggests that the unique perpendicular π-systems of the allene (B1206475) favor the formation of a six-membered ring. The palladium source and solvent were found to be critical for achieving high selectivity and reactivity.

Factors Governing Regioselectivity and Stereoselectivity in Organometallic Catalysis

Achieving high levels of regio- and stereoselectivity is a primary goal in modern organic synthesis. In the organometallic-catalyzed synthesis of dienoates, several factors influence the outcome.

In Olefin Metathesis:

Catalyst Structure: The nature of the metal (e.g., Ru, Mo) and its ligand sphere (e.g., NHC, phosphine (B1218219), imido, alkoxide) profoundly impacts selectivity. For example, Z-selective metathesis can be achieved using specific cyclometalated ruthenium catalysts. Molybdenum imido alkylidene catalysts have been studied to understand how ligand variations influence reactivity.

Substrate Sterics and Electronics: The steric bulk and electronic properties of the reacting olefins dictate the rate of reaction and the stereochemistry of the resulting double bond. An empirical model developed by Grubbs helps predict the outcome based on these factors.

Reaction Conditions: Temperature, solvent, and the presence of additives can alter the selectivity. For instance, copper iodide has been reported to enhance the rate of certain cross-metathesis reactions.

In Palladium-Catalyzed Reactions:

Ligand Choice: The ligand bound to the palladium center is crucial for controlling selectivity. Different phosphine ligands or N-heterocyclic carbenes (NHCs) can favor different reaction pathways.

Base and Additives: In coupling reactions like Suzuki and Negishi, the choice of base or additive can dramatically affect the stereochemical purity of the dienoate product. For example, using CsF or nBu4NF as a promoter in Suzuki couplings can yield dienoate isomers with ≥98% selectivity, an improvement over conventional bases.

| Catalytic System | Reaction Type | Key Factor | Observed Outcome | Reference |

| Ru-based Catalysts | Olefin Cross-Metathesis | Catalyst and Substrate Type | Can achieve high Z-selectivity with specific catalysts. | |

| Mo Imido Alkylidene | Olefin Metathesis | Ligand Sphere (NHC, imido, alkoxide) | Formation of a cationic complex is crucial for activity. | |

| Pd/PEPPSI | Negishi Coupling | Use of (E)- vs (Z)-β-bromoacrylates | Preparation of all four stereoisomers of a dienoate with ≥98% purity. | |

| Pd/Various Bases | Suzuki Coupling | Promoter Base (CsF, nBu4NF) | Improved stereoisomeric purity (≥98%) compared to alkoxide bases (≤95%). | |

| MTO/Pyridine | Diene Epoxidation | Electronic nature of the diene | Highly regioselective epoxidation at the more electron-rich double bond. | |

| This table summarizes key factors influencing selectivity in relevant catalytic reactions. |

Kinetic Analysis of Key Transformations

Kinetic studies provide quantitative insight into reaction rates and mechanisms. For olefin metathesis, two primary mechanisms have been considered:

Associative Mechanism: An 18-electron olefin complex is formed, which then undergoes metathesis.

Dissociative Mechanism: A ligand (e.g., phosphine) dissociates from the metal center before olefin binding to form a 14- or 16-electron intermediate.

Kinetic studies on the ring-closing metathesis (RCM) of diethyl diallylmalonate using a Grubbs catalyst supported the dissociative pathway as the dominant reaction manifold (>95%). The addition of excess phosphine ligand significantly decreased the reaction rate, which is consistent with a dissociative pre-equilibrium.

For Molybdenum-based catalysts, kinetic measurements have shown that olefinic substrates coordinate trans to the NHC ligand via an associative mechanism, followed by the dissociation of an anionic ligand to form the active cationic species. Stopped-flow analysis is a powerful technique for studying the kinetics of rapid catalytic reactions, allowing for the observation of transient intermediates and the determination of individual rate constants. For example, a kinetic analysis of a hydrolase enzyme identified several distinct steps, including substrate binding, chemical transformation, and product release, each with a characteristic rate constant.

| Reaction/System | Method | Finding | Rate Constant/Value | Reference |

| RCM of Diethyl Diallylmalonate | Reaction Kinetics | Dominant dissociative mechanism | Rate decrease of ~20x with added phosphine | |

| Mo Imido Alkylidene + 2-methoxystyrene | NMR Spectroscopy / DFT | Associative mechanism | ΔG‡303 lower for catalysts with one triflate vs. two | |

| BphD Hydrolase Catalysis | Single Turnover Stopped-Flow | Rapid substrate transformation | 1/τ₁ ~ 500 s⁻¹ | |

| BphD Hydrolase Catalysis | Single Turnover Stopped-Flow | Biphasic product formation | 1/τ₂ = 54 s⁻¹, 1/τ₃ = 6 s⁻¹ (~kcat) | |

| This table presents examples of kinetic data from studies on related catalytic transformations. |

Applications of Methyl Hepta 2,6 Dienoate Derivatives in Complex Molecular Total Synthesis

Role as Precursors in Natural Product Synthesis

The utility of methyl hepta-2,6-dienoate and its analogues is prominently highlighted in their application as starting materials or key intermediates in the synthesis of a diverse array of natural products. Their functional handles provide a platform for a variety of chemical transformations, including metathesis, conjugate additions, and cyclization reactions, which are pivotal in assembling complex target molecules.

A notable application of a methyl hepta-2,6-dienoate derivative is in the synthesis of the macrolide (+)-Cladospolide D . A key building block, (4R,5R,E)-methyl 5-(tert-butyldimethylsilyloxy)-4-hydroxyhepta-2,6-dienoate , has been instrumental in its synthesis. Research has focused on optimizing the preparation of this intermediate, which is synthesized from a D-mannitol-derived dienediol and methyl acrylate (B77674) via an olefin cross-metathesis reaction. The addition of copper(I) iodide has been shown to accelerate this reaction, improving the yield of the desired hepta-2,6-dienoate derivative. The enantioselective synthesis of (+)-Cladospolide D, along with its stereoisomers (+)-Cladospolide C and the enantiomer of Cladospolide D, has been achieved in multi-step sequences where a dienoate functionality is a key structural feature installed during the synthesis. Current time information in Bangalore, IN.

While a direct synthesis of (−)-Lentiginosine using methyl hepta-2,6-dienoate was not explicitly detailed in the reviewed literature, the synthesis of structurally related pyrrolizidine (B1209537) alkaloids, such as (−)-isoretronecanol and (−)-trachelantamidine , utilizes a close analogue, tert-butyl (E)-hepta-2,6-dienoate . The synthesis of these alkaloids employs the conjugate addition of a chiral lithium amide to the tert-butyl (E)-hepta-2,6-dienoate as a key stereodefining step. This highlights the utility of the hepta-2,6-dienoate scaffold in constructing the core structures of these types of alkaloids. Other synthetic approaches to (−)-Lentiginosine have been developed from different starting materials like D-mannitol or through methods involving ring-closing metathesis (RCM) of highly functionalized aminotriols.

Table 1: Key Reactions in the Synthesis of Cladospolide and Related Alkaloids

| Target Molecule | Key Precursor/Derivative | Key Reaction Type | Reference |

| (+)-Cladospolide D | (4R,5R,E)-methyl 5-(tert-butyldimethylsilyloxy)-4-hydroxyhepta-2,6-dienoate | Olefin Cross-Metathesis | |

| (-)-Isoretronecanol | tert-butyl (E)-hepta-2,6-dienoate | Conjugate Addition | |

| (-)-Trachelantamidine | tert-butyl (E)-hepta-2,6-dienoate | Conjugate Addition |

The total synthesis of the erythrinane alkaloid (±)-Dihydroerythramine demonstrates another strategic use of a methyl hepta-2,6-dienoate derivative. A key step in the synthesis involves a palladium-catalyzed annulation reaction. This process utilizes methyl 6-acetoxymethyl-hepta-2,6-dienoate and various active methylene (B1212753) compounds. The reaction proceeds through a sequential allylic alkylation, mediated by a η3-palladium complex, followed by an intramolecular Michael addition. This elegant cascade reaction efficiently constructs the six-membered ring system characteristic of the erythrinane core. This method has been explored for its scope and limitations in accessing both carbocyclic and nitrogen-containing heterocyclic systems.

In the total synthesis of Nannocystin A , a complex myxobacterial metabolite with significant anti-neoplastic activity, a substituted hepta-2,6-dienoate derivative serves as a crucial building block. The synthesis employs methyl-(2E,6E)-7-iodo-5-methoxy-2,6-dimethylhepta-2,6-dienoate . This fragment is prepared and incorporated into the larger structure, ultimately leading to the formation of the 21-membered macrocyclic core of Nannocystin A. The scaling up of the synthesis required optimization of key steps, including a Keck asymmetric vinylogous aldol (B89426) reaction, to produce the necessary quantities of advanced intermediates for the final stages of the synthesis.

Derivatives of hepta-2,6-dienoate are pivotal in the synthesis of enantiomerically pure carbocyclic nucleosides , which are important targets due to their potential antiviral activities. A method developed by Gallos and colleagues involves the conversion of sugars into a hepta-2,6-dienoate derivative . The key steps in this methodology include the chemoselective mercuration of the terminal double bond of the dienoate, followed by a reductive radical cyclization to form the carbocyclic core. This approach has been successfully applied to the synthesis of both (+)- and (-)-carbocyclic nucleosides, demonstrating its utility in accessing these complex chiral molecules.

The synthesis of analogues of Bakuchiol (B1667714) , a natural meroterpenoid with a range of biological activities, also utilizes derivatives of hepta-2,6-dienoate. Specifically, the synthesis of Δ³-2-hydroxybakuchiol analogues has been reported where a key intermediate is an ethyl ester derivative, (R,2E,6E)-Ethyl 5-ethyl-7-iodo-5-methylhepta-2,6-dienoate . This building block is used to construct the aliphatic chain of the bakuchiol analogues. The subsequent evaluation of these synthesized analogues for their biological activity allows for the exploration of structure-activity relationships (SAR), indicating that modifications to the side chain, made possible by such synthetic routes, can influence the compound's efficacy.

Intermediates in the Total Synthesis of Waixenicin A and Jerantinine E

In synthetic studies directed towards the marine diterpenoid Waixenicin A and the alkaloid Jerantinine E, methyl hepta-2,6-dienoate has been utilized as a starting material. Research has documented its transformation into a key building block for these complex natural products.

A critical step involves the reduction of the ester functionality within the methyl hepta-2,6-dienoate framework. Specifically, the compound is treated with diisobutylaluminum hydride (DIBAL-H) to yield the corresponding alcohol. This transformation is a foundational step for introducing further chemical modifications necessary for the elaboration of the natural product's core structure.

Table 1: Reaction Profile for the Reduction of Methyl hepta-2,6-dienoate

| Reactant | Reagent | Solvent | Temperature | Product |

| Methyl hepta-2,6-dienoate | Diisobutylaluminum hydride (DIBAL-H) | Dichloromethane | -78 °C | (2E,6E)-Hepta-2,6-dien-1-ol |

This table illustrates a key synthetic transformation reported in studies toward the synthesis of Waixenicin A and Jerantinine E. The resulting alcohol serves as a versatile intermediate for subsequent synthetic steps.

Key Building Blocks for the Convergent Synthesis of Macrolactams such as Ixabepilone

Derivatives of methyl hepta-2,6-dienoate are instrumental in the convergent synthesis of complex macrolactams, a class of compounds with significant therapeutic potential. A notable example is the synthesis of a key building block for the antitumor agent Ixabepilone.

A synthetic approach has been developed to transform R-(-)-carvone into methyl (2Z,5S,6E)-5-[(tert-butoxycarbonyl)amino]-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate. This intricate dienoate incorporates the necessary stereochemistry and functional groups required for its eventual incorporation into the macrolactam structure of Ixabepilone. The synthesis of this key fragment is a multi-step process, highlighting the utility of tailoring the basic hepta-2,6-dienoate skeleton to meet the demands of a complex target molecule.

Table 2: Key Methyl hepta-2,6-dienoate Derivative for Ixabepilone Synthesis

| Compound Name | Starting Material | Target Molecule | Key Synthetic Feature |

| Methyl (2Z,5S,6E)-5-[(tert-butoxycarbonyl)amino]-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate | R-(-)-carvone | Ixabepilone | A functionalized dienoate building block. |

This table showcases a highly functionalized derivative of methyl hepta-2,6-dienoate, which serves as a crucial component in the convergent synthesis strategy for the macrolactam Ixabepilone.

Development of Novel Synthetic Methodologies Leveraging Dienoate Reactivity

The inherent reactivity of the dienoate system in methyl hepta-2,6-dienoate and its analogs has been exploited to develop new synthetic methods. One such advancement is the use of microwave-assisted, Lewis acid-catalyzed allenoate-Claisen rearrangement.

This methodology involves the reaction of butadienoates with 1-cinnamylpyrrolidine. Research has shown that using microwave irradiation in the presence of a Lewis acid, such as zinc triflate (Zn(OTf)₂), can efficiently and selectively produce 3-(pyrrolidin-1-yl)hepta-2,6-dienoates in high yields. This rearrangement provides a rapid and effective route to substituted dienoates that can serve as versatile intermediates for further synthetic elaborations. The reaction proceeds with high selectivity, demonstrating a powerful way to harness the electronic properties of the allenic ester precursor to construct a more complex dienoate structure.

Table 3: Microwave-Assisted Allenoate-Claisen Rearrangement

| Lewis Acid Catalyst | Solvent | Conditions | Product | Yield |

| AlCl₃ | Toluene | Microwave, 100 °C, 15 min | (E)-5-phenyl-3-(pyrrolidin-1-yl)hepta-2,6-dienoate | 87% |

| Zn(OTf)₂ | Toluene | Microwave, 100 °C, 15 min | (E)-5-phenyl-3-(pyrrolidin-1-yl)hepta-2,6-dienoate | 99% |

This table summarizes the results of a novel synthetic method utilizing a microwave-assisted allenoate-Claisen rearrangement to generate substituted hepta-2,6-dienoate structures, achieving excellent yields in short reaction times.

Future Research Directions and Emerging Trends in Methyl Hepta 2,6 Dienoate Chemistry

Development of Novel Catalytic Systems for Enhanced Synthesis Efficiency

The pursuit of more efficient synthetic routes to and from methyl hepta-2,6-dienoate derivatives is a significant area of research. Novel catalytic systems are at the heart of this endeavor, aiming to improve yields, reduce reaction times, and enhance selectivity.

Ruthenium catalysts, for instance, have been investigated for the cross-dimerization of conjugated dienes with acrylates, leading to the formation of related hepta-3,5-dienoate structures. Specifically, [Ru(η4-1,5-cod)(η6-1,3,5-cot)] has been shown to catalyze the reaction between methyl acrylate (B77674) and butadiene, yielding methyl (3E,5Z)-hepta-3,5-dienoate. Such catalytic systems offer a direct route to functionalized dienoates, and future research is likely to focus on adapting these methods for the direct and efficient synthesis of methyl hepta-2,6-dienoate itself.

Palladium-catalyzed reactions are also a cornerstone of modern organic synthesis. The palladium-catalyzed condensation of active methylene (B1212753) compounds with derivatives like methyl 6-acetoxymethyl-hepta-2,6-dienoate has been explored. This highlights the potential for developing new palladium-based catalytic systems to construct complex molecules starting from functionalized hepta-2,6-dienoates.

Furthermore, Lewis acids have been shown to catalyze rearrangements involving dienoate systems. For example, the allenoate-Claisen rearrangement to produce (E)-5-phenyl-3-(pyrrolidin-1-yl)hepta-2,6-dienoate can be efficiently catalyzed by Lewis acids such as aluminum chloride (AlCl₃) and zinc triflate (Zn(OTf)₂), particularly under microwave irradiation. The development of more effective and recyclable Lewis acid catalysts will be a key trend in enhancing the synthetic utility of these rearrangements.

| Catalyst | Reaction Type | Substrates | Product | Key Findings | Citation |

|---|---|---|---|---|---|

| [Ru(η4-1,5-cod)(η6-1,3,5-cot)] | Cross-dimerization | Methyl acrylate and butadiene | Methyl (3E,5Z)-hepta-3,5-dienoate | Demonstrates a direct route to related dienoate structures. | |

| Palladium catalyst | Condensation | Active methylene compounds and methyl 6-acetoxymethyl-hepta-2,6-dienoate | Functionalized six-membered ring systems | Shows potential for building complex architectures from dienoate precursors. | |

| AlCl₃ or Zn(OTf)₂ | Allenoate-Claisen Rearrangement | Allenic esters and allylic amines | (E)-5-phenyl-3-(pyrrolidin-1-yl)hepta-2,6-dienoate | High yields (up to 99%) are achieved under microwave irradiation. |

Exploration of Undiscovered Reactivity Modes and Cascade Transformations

While methyl hepta-2,6-dienoate is known for its participation in several classical organic reactions, the exploration of its full reactive potential is far from complete. The conjugated diene system is susceptible to a variety of transformations, and future research will undoubtedly uncover novel reactivity modes and cascade reactions.

The conjugate addition of nucleophiles is a well-established reactivity mode. For instance, lithium amides have been used in conjugate additions to tert-butyl (E)-hepta-2,6-dienoate as a key step in the synthesis of pyrrolizidine (B1209537) alkaloids. This reactivity can be further exploited with a wider range of nucleophiles and catalytic systems to access diverse molecular scaffolds.

Cascade reactions, where multiple bonds are formed in a single operation, are a powerful tool for building molecular complexity efficiently. The synthesis of pyrrolizidine alkaloids from hepta-2,6-dienoate derivatives, involving a conjugate addition followed by an intramolecular cyclization, is an example of such a cascade. Future work will likely focus on designing new cascade sequences initiated by reactions at the diene system of methyl hepta-2,6-dienoate. Radical-mediated approaches also offer a distinct avenue for new reactivity, such as the reductive radical cyclization of hepta-2,6-dienoate derivatives to form carbocyclic nucleoside precursors.

The diene moiety of methyl hepta-2,6-dienoate is also primed for cycloaddition reactions, such as the Diels-Alder reaction. Although not extensively detailed for this specific substrate in the provided context, this is a fundamental reaction of conjugated dienes that can be explored further to construct cyclic systems with high stereocontrol.

Advancements in Asymmetric and Enantioselective Synthesis of Dienoate Derivatives

The synthesis of chiral molecules is of paramount importance, particularly in the fields of medicinal chemistry and materials science. Asymmetric and enantioselective transformations involving methyl hepta-2,6-dienoate and its analogs are a burgeoning area of research.

A significant advancement has been the use of chiral lithium amides for the asymmetric conjugate addition to tert-butyl (E)-hepta-2,6-dienoate. This methodology has been successfully applied to the synthesis of several natural products and their analogs, such as (-)-isoretronecanol and (-)-trachelantamidine, with good diastereoselectivity.

Furthermore, the preparation of chiral precursors to hepta-2,6-dienoate derivatives through catalytic asymmetric reactions is a promising strategy. For example, the Lewis acid-mediated catalytic asymmetric allylation of tert-butyl (E)-4-oxobut-2-enoate has been used to prepare chiral tert-butyl (R,E)-4-(triethylsilyloxy)hepta-2,6-dienoate, a key intermediate in the synthesis of pyrrolizidines like (−)-hastanecine.

The Kiyooka aldol (B89426) reaction, which employs chiral imidazolidinone catalysts, has been adapted for the synthesis of complex polyols from dienyl fragments, demonstrating the potential for stereocontrolled carbon-carbon bond formation in related systems. The development of new chiral catalysts and reagents that can effectively control the stereochemistry of reactions involving the hepta-2,6-dienoate framework will continue to be a major research focus.

| Method | Chiral Source | Substrate | Key Transformation | Product/Intermediate | Stereoselectivity | Citation |

|---|---|---|---|---|---|---|

| Asymmetric Conjugate Addition | Lithium (S)-N-benzyl-N-(α-methylbenzyl)amide | tert-Butyl (E)-hepta-2,6-dienoate | 1,4-addition | Chiral β-amino esters | 85:15 dr | |

| Catalytic Asymmetric Allylation | Lewis acid and chiral ligand | tert-Butyl (E)-4-oxobut-2-enoate | Allylation | tert-Butyl (R,E)-4-(triethylsilyloxy)hepta-2,6-dienoate | 96:4 e.r. | |

| Kiyooka Aldol Reaction | Chiral imidazolidinone catalyst | β-Ketoester and dienyl fragment | Aldol condensation | Chiral tertiary alcohol intermediate | 66% ee |

Integration with Flow Chemistry and Sustainable Synthetic Practices

The principles of green chemistry are increasingly influencing the design of synthetic routes. The integration of flow chemistry and other sustainable practices into the synthesis and transformations of methyl hepta-2,6-dienoate is an emerging trend.

Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. While specific examples for methyl hepta-2,6-dienoate are not abundant, the successful application of flow chemistry to related processes, such as the large-scale bromination of dienols and the catalytic hydrogenation of unsaturated alcohols, suggests its potential applicability. For instance, a pilot-scale study using a Pd/C-packed bed reactor for hydrogenation achieved 92% conversion in just 8 minutes.

Microwave-assisted synthesis is another sustainable technique that can significantly accelerate reaction rates and improve yields. The Lewis acid-catalyzed allenoate-Claisen rearrangement to produce hepta-2,6-dienoate derivatives has been shown to be highly efficient under microwave irradiation, with reaction times reduced to minutes.

The development of synthetic methods that utilize renewable resources is a key aspect of sustainable chemistry. A notable example is the degradation of natural rubber using ring-opening metathesis to produce ethyl 6-methylhepta-2,6-dienoate. This approach not only provides a route to a useful chemical building block but also offers a way to valorize waste material.

Future research will likely see a greater emphasis on combining these sustainable practices, for example, by performing catalytic reactions in flow reactors using catalysts derived from earth-abundant metals, to further enhance the green credentials of syntheses involving methyl hepta-2,6-dienoate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.